molecular formula C28H18O2 B1584848 Bianthronyl CAS No. 434-84-4

Bianthronyl

Cat. No. B1584848
CAS RN: 434-84-4
M. Wt: 386.4 g/mol
InChI Key: ZQXZUOJNJXNUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bianthronyl, also known as 10,10’-Dihydrobianthrone, is a chemical compound with the molecular formula C28H18O2 . It has a molecular weight of 386.45 .


Synthesis Analysis

Bianthronyl can be synthesized by the reaction of mercuric chloride, bianthrone, and an organic solvent (e.g., benzene). This process generates oxidizing agents .


Molecular Structure Analysis

The molecular structure of Bianthronyl consists of 28 Carbon atoms, 18 Hydrogen atoms, and 2 Oxygen atoms . The linear formula is C28H18O2 .


Physical And Chemical Properties Analysis

Bianthronyl is a solid at 20 degrees Celsius . It has a melting point of 272 degrees Celsius (dec.) .

Scientific Research Applications

Conformational Changes in Anion Radicals

Bianthronyl undergoes conformational changes when reduced to anion radicals. Studies have shown that one-electron reduction of bianthrones leads to the formation of anion radicals, which then transform into different forms. These transformations are significant in understanding the chemical behavior of bianthronyl under various conditions. For instance, Neta and Evans (1981) found that the rates of these conformational changes vary depending on the derivatives of bianthrones, which can be crucial in various chemical applications (Neta & Evans, 1981).

Chromogenic and Fluorogenic Interactions

The interaction of bianthronyl with other substances, particularly nitrate, in sulfuric acid, exhibits chromogenic and fluorogenic properties. This interaction leads to the degradation of bianthronyl and the formation of various by-products. Marcantonatos and Nawratil (1976) explored this interaction, which has implications for the determination of nitrate traces. This research could be relevant in environmental and analytical chemistry (Marcantonatos & Nawratil, 1976).

Structural and Conformational Analysis

Bianthronyl's structure and conformation have been studied extensively. Li et al. (2002) conducted a theoretical study and X-ray determination of bianthronyl, revealing its long central C-C bond length and preferred gauche conformation. This information is vital in understanding the chemical and physical properties of bianthronyl, which can be applied in material science and molecular engineering (Li et al., 2002).

Application in Traditional Chinese Medicines (TCMs)

In the field of pharmacology and traditional medicine, bianthronyl has been used as a standard in the analysis of certain compounds. Yang et al. (2021) developed a method for determining dianthrones in traditional Chinese medicines (TCMs), using bianthronyl as an internal standard. This application is critical for ensuring the quality and efficacy of TCMs, and for identifying potential toxic markers in these medicines (Yang et al., 2021).

Safety And Hazards

Bianthronyl is classified as very toxic to aquatic life . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

10-(10-oxo-9H-anthracen-9-yl)-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXZUOJNJXNUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)C4C5=CC=CC=C5C(=O)C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195842
Record name (9,9'-Bianthracene)-10,10'(9H,9'H)-dione (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[9,9'-Bianthracene]-10,10'(9H,9'H)-dione

CAS RN

434-84-4
Record name Dianthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,10'-Bianthrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (9,9'-Bianthracene)-10,10'(9H,9'H)-dione (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9,9'-Bianthracene)-10,10'(9H,9'H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH43F9Y7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bianthronyl
Reactant of Route 2
Bianthronyl
Reactant of Route 3
Reactant of Route 3
Bianthronyl
Reactant of Route 4
Reactant of Route 4
Bianthronyl
Reactant of Route 5
Bianthronyl
Reactant of Route 6
Bianthronyl

Citations

For This Compound
155
Citations
SM Mattar, D Sutherland - The Journal of Physical Chemistry, 1991 - ACS Publications
Simultaneous electrolysis-electron paramagnetic resonance (SE-EPR) spectroscopy and cyclic voltammetry of bianthrone in dimethyl sulfoxide (DMSO) indicate that the A form of …
Number of citations: 12 pubs.acs.org
M Marcantonatos, B Nawratil - Analytica Chimica Acta, 1976 - Elsevier
The chromogenic interaction between nitrate and bianthronyl ([9,9'-bianthracene]-9, 9'-hydro-10,10'-dione) in 96 % sulfuric acid, which has been recently applied to the determination of …
Number of citations: 3 www.sciencedirect.com
I Agranat, Y Tapuhi - The Journal of Organic Chemistry, 1979 - ACS Publications
… - 32-34 The resulting bianthronyl derivatives are expected to be a … Likewise, most 3H NMR spectra of the present bianthronyl derivatives … The bianthronyl derivatives 15 and 16 were …
Number of citations: 60 pubs.acs.org
P Neta, DH Evans - Journal of the American Chemical Society, 1981 - ACS Publications
… Curve E is identical with the spectrum of bianthronyl in the same solvent mixture after … This was confirmed by examining a solution of bianthronyl (BH2, 5) in the same solvent mixture. A …
Number of citations: 42 pubs.acs.org
N Filipescu, E Avram, KD Welk - The Journal of Organic Chemistry, 1977 - ACS Publications
… reactions of anthrone 1, bianthrone 2, and bianthronyl 4 in concentrated sulfuric acid. In this … hydroxycarbocation derived from bianthronyl 6. In the second slower step, bianthronyl 6 is …
Number of citations: 8 pubs.acs.org
GW Ruddock, JA Raleigh, CL Greenstock - Biochemical and Biophysical …, 1981 - Elsevier
A steady-state competition system has been developed to investigate the reactions of the superoxide radical anion ( O 2 • ) with various peroxides, including the so-called Haber-Weiss …
Number of citations: 13 www.sciencedirect.com
B Nawratil, M Marcantonatos, D Monnier - Analytica Chimica Acta, 1974 - Elsevier
… After addition of 0.5 ml of the sulfuric solution of bianthronyl (8 - low3 M), record the absorbance at 500 nm ue~tsa blank solution containing only the reagents. The maximum value is …
Number of citations: 10 www.sciencedirect.com
M Pope, B Mao, J Steigman… - Journal of physical …, 1990 - ACS Publications
… the production of the dimeric molecule bianthronyl(BA), (whose … The rationale was that since bianthronyl (BA) had an … used in the formation of bianthronyl. Furthermore, these special …
Number of citations: 1 pubs.acs.org
N Pradhan, A Pal, T Pal - 1999 - nopr.niscpr.res.in
Coupling of anthrone 1 in ethanol or glacial acetic acid medium using mercuric acetate or mercuric chloride under refluxing condition furnishes bianthronyl 2 in 60-70% yield. The …
Number of citations: 3 nopr.niscpr.res.in
AD Broadbent, JM Stewart - Canadian journal of chemistry, 1983 - cdnsciencepub.com
… In addition, the 1-hydroxy and polyhydroxy derivatives and the reduction products anthrone and bianthronyl were also formed. The yields of these minor produets were markedly …
Number of citations: 5 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.